molecular formula C15H13N3O3 B14401803 5,8,9-Trimethyl-1-oxo-1H-pyrimido[1,2-A]quinoxaline-2-carboxylic acid CAS No. 88036-98-0

5,8,9-Trimethyl-1-oxo-1H-pyrimido[1,2-A]quinoxaline-2-carboxylic acid

Cat. No.: B14401803
CAS No.: 88036-98-0
M. Wt: 283.28 g/mol
InChI Key: UNWDHZDJXMARFL-UHFFFAOYSA-N
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Description

5,8,9-Trimethyl-1-oxo-1H-pyrimido[1,2-A]quinoxaline-2-carboxylic acid is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles known for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8,9-Trimethyl-1-oxo-1H-pyrimido[1,2-A]quinoxaline-2-carboxylic acid typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. This reaction forms the quinoxaline core, which is then further modified to introduce the pyrimido moiety . The reaction conditions often include the use of acidic or basic catalysts and solvents such as ethanol or methanol to facilitate the condensation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5,8,9-Trimethyl-1-oxo-1H-pyrimido[1,2-A]quinoxaline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxaline derivatives, and various substituted quinoxalines. These products can exhibit different pharmacological activities and are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

5,8,9-Trimethyl-1-oxo-1H-pyrimido[1,2-A]quinoxaline-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,8,9-Trimethyl-1-oxo-1H-pyrimido[1,2-A]quinoxaline-2-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes and receptors, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 6-Ethoxy-1-oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid
  • Ethyl 6-chloro-1-oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylate
  • 4-Oxo-1,4-dihydrobenzo(h)quinoline-3-carboxylic acid

Uniqueness

5,8,9-Trimethyl-1-oxo-1H-pyrimido[1,2-A]quinoxaline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct pharmacological properties.

Properties

CAS No.

88036-98-0

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

5,8,9-trimethyl-1-oxopyrimido[1,2-a]quinoxaline-2-carboxylic acid

InChI

InChI=1S/C15H13N3O3/c1-7-4-11-12(5-8(7)2)18-13(9(3)17-11)16-6-10(14(18)19)15(20)21/h4-6H,1-3H3,(H,20,21)

InChI Key

UNWDHZDJXMARFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N3C(=NC=C(C3=O)C(=O)O)C(=N2)C

Origin of Product

United States

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